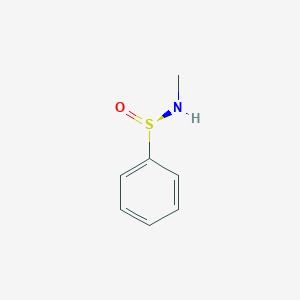

Benzenesulfinamide, N-methyl-, (R)-

Description

Significance of Chiral Organosulfur Compounds in Asymmetric Synthesis

Chiral organosulfur compounds have carved a significant niche in asymmetric synthesis due to the unique properties of the sulfur atom. bohrium.comacs.org The sulfur atom in compounds like sulfoxides and sulfinamides can be a stereogenic center, meaning it can exist in a stable, non-inverting pyramidal geometry. wikipedia.org This inherent chirality, coupled with the chemical versatility of sulfur-containing functional groups, makes them excellent chiral auxiliaries, ligands, and catalysts. bohrium.comnih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. rsc.org The effectiveness of these sulfur-based auxiliaries lies in their ability to create a sterically defined environment around a reactive center, thereby favoring the approach of reagents from a specific direction and leading to high levels of stereoselectivity. sigmaaldrich.com

Historical Context and Evolution of Sulfinamides as Chiral Building Blocks

The journey of sulfinamides as chiral building blocks has been one of continuous innovation. Early work in organosulfur stereochemistry laid the groundwork for understanding and harnessing the chirality of the sulfinyl group. nih.gov A pivotal moment in the evolution of sulfinamides as practical chiral auxiliaries was the development of tert-butanesulfinamide by Ellman and coworkers. sigmaaldrich.comnih.gov This reagent proved to be exceptionally versatile for the asymmetric synthesis of amines, a class of compounds of immense importance in medicinal chemistry. yale.edunih.gov The success of tert-butanesulfinamide spurred further research into other sulfinamide structures, each with its own unique steric and electronic properties, thereby expanding the synthetic chemist's toolkit. The development of various sulfinamides, including p-toluenesulfinamide and 2,4,6-trimethylbenzenesulfinamide, has provided a range of auxiliaries suitable for different synthetic challenges. wikipedia.org This evolution has been driven by the need for robust, reliable, and recyclable chiral auxiliaries that can be applied to a wide array of chemical transformations.

Overview of Benzenesulfinamide (B100797), N-methyl-, (R)- within the Landscape of Modern Chiral Auxiliary Chemistry

Benzenesulfinamide, N-methyl-, (R)- is a specific chiral sulfinamide that has gained attention for its utility in asymmetric synthesis. Like other chiral sulfinamides, its core structure features a stereogenic sulfur atom. The presence of the N-methyl group distinguishes it from primary sulfinamides and influences its reactivity and the stereochemical outcomes of reactions in which it participates. In the broader context of chiral auxiliary chemistry, which includes other prominent auxiliaries like pseudoephenamine, Benzenesulfinamide, N-methyl-, (R)- offers a distinct set of attributes. nih.govharvard.edu Its utility is often compared and contrasted with other sulfinamides and non-sulfur-based auxiliaries, with researchers selecting the optimal auxiliary based on the specific substrate and desired transformation.

Scope and Objectives of Research in Benzenesulfinamide, N-methyl-, (R)- Chemistry

Research centered on Benzenesulfinamide, N-methyl-, (R)- is multifaceted and aims to expand its application in asymmetric synthesis. Key objectives include:

Development of novel synthetic applications: Researchers are continuously exploring new reactions where Benzenesulfinamide, N-methyl-, (R)- can serve as an effective chiral directing group. This includes its use in the synthesis of complex nitrogen-containing heterocycles and other challenging chiral motifs. nih.govrsc.org

Mechanistic studies: A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and improving stereoselectivity. This involves computational studies and experimental investigations to elucidate the transition states and intermediates involved in the stereodetermining steps.

Expansion to catalytic systems: While often used in stoichiometric amounts as a chiral auxiliary, there is growing interest in developing catalytic systems that incorporate the chiral sulfinamide motif. yale.edunih.gov This would enhance the efficiency and sustainability of synthetic processes.

Synthesis of novel analogs: The synthesis and evaluation of new analogs of Benzenesulfinamide, N-methyl-, (R)- with different substitution patterns on the benzene (B151609) ring or the nitrogen atom could lead to auxiliaries with improved performance or tailored properties for specific applications.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compounds discussed in this article.

Structure

2D Structure

Properties

CAS No. |

33993-55-4 |

|---|---|

Molecular Formula |

C7H9NOS |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

(R)-N-methylbenzenesulfinamide |

InChI |

InChI=1S/C7H9NOS/c1-8-10(9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1 |

InChI Key |

BNRSRAAQDITUDU-SNVBAGLBSA-N |

Isomeric SMILES |

CN[S@](=O)C1=CC=CC=C1 |

Canonical SMILES |

CNS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Fundamental Stereochemical Principles Pertaining to Benzenesulfinamide, N Methyl , R

Elucidation of Absolute Configuration at the Sulfur Stereocenter

The designation of Benzenesulfinamide (B100797), N-methyl- as the (R)-enantiomer is determined by the spatial arrangement of the substituents around the central sulfur atom, which acts as a stereocenter. A stereocenter is an atom that is bonded to four different groups, resulting in a chiral molecule. wikipedia.org In the case of this sulfinamide, the four groups are an oxygen atom, a phenyl group, an N-methylamino group, and a lone pair of electrons.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on their atomic number. chemistrysteps.comlibretexts.org

Cahn-Ingold-Prelog Priority Assignment:

Priority 1: The oxygen atom, being directly attached to the sulfur, has the highest atomic number and is assigned the highest priority.

Priority 2: The nitrogen of the N-methylamino group has the next highest atomic number.

Priority 3: The carbon of the phenyl group follows in priority.

Priority 4: The lone pair of electrons on the sulfur atom is assigned the lowest priority.

To assign the configuration, the molecule is oriented so that the lowest-priority group (the lone pair) points away from the observer. The sequence from priority 1 to 2 to 3 is then traced. For Benzenesulfinamide, N-methyl-, (R)-, this sequence proceeds in a clockwise direction, leading to the "(R)" designation (from the Latin rectus for right). wikipedia.orglibretexts.org

Experimental determination of the absolute configuration of chiral molecules is most definitively achieved through X-ray crystallography. mdpi.com This technique provides a precise three-dimensional map of the atomic positions within a crystal, allowing for the unambiguous assignment of the R or S configuration. rsc.org While specific crystallographic data for (R)-N-methyl-benzenesulfinamide is not broadly published, analyses of related N-substituted sulfonamides and sulfinamides confirm the tetrahedral geometry around the sulfur atom, which is essential for its chirality. nih.govnih.govnih.gov

| Priority | Substituent Group | Basis for Assignment |

|---|---|---|

| 1 | Oxygen (=O) | Highest atomic number directly bonded to sulfur. |

| 2 | N-methylamino (-NHCH₃) | Nitrogen has a higher atomic number than carbon. |

| 3 | Phenyl (-C₆H₅) | Carbon has a lower atomic number than nitrogen. |

| 4 | Lone Pair (:) | Assigned the lowest priority. |

Mechanisms of Stereochemical Induction and Transfer

The chirality at the sulfur center of (R)-N-methyl-benzenesulfinamide allows it to be used as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent stereochemistry of the auxiliary is transferred to the substrate, inducing the formation of a specific enantiomer or diastereomer.

The primary mechanism of stereochemical induction by sulfinamides involves the transfer of chirality from the sulfur atom to a new stereocenter being formed in the product molecule. This process is crucial in asymmetric synthesis, where producing a single stereoisomer is often desired. For example, in the synthesis of chiral amines, a sulfinamide can be reacted with a ketone or aldehyde to form a sulfinylimine. The subsequent addition of a nucleophile to the carbon-nitrogen double bond is directed by the bulky and stereochemically defined sulfinyl group, leading to the preferential formation of one diastereomer. The sulfinyl group can then be cleaved to yield the chiral amine.

| Reaction Type | Role of Sulfinamide | Stereochemical Outcome |

|---|---|---|

| Asymmetric synthesis of amines | Forms chiral N-sulfinylimines from ketones/aldehydes. | Directs nucleophilic addition to the C=N bond, creating a new stereocenter. |

| Synthesis of α-amino acids | Acts as a chiral template. | Controls the stereochemistry of alkylation or other modifications. |

| Asymmetric reductions | The sulfinyl group directs hydride delivery to one face of a carbonyl. | Formation of chiral alcohols. |

Atropisomerism in Related Sulfonyl Systems and its Stereochemical Implications

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, most commonly between two aryl rings or an aryl ring and another planar group. wikipedia.org This restricted rotation creates a significant energy barrier, allowing for the isolation of stable, non-interconverting rotational isomers (rotamers). nih.gov While Benzenesulfinamide, N-methyl-, (R)- itself does not exhibit atropisomerism in its fundamental structure, this phenomenon is highly relevant in related N-sulfonyl systems. acs.orgresearchgate.net

Studies on N-acyl and N-sulfonyl derivatives of dibenzo-azepinones have shown that atropisomerism can arise from restricted rotation around the Ar–N(SO₂) axis. acs.org The planarity of the N–SO₂ unit, stemming from the sp²-like nature of the nitrogen and the double-bond character of the S–N bond, contributes to this phenomenon. acs.org The presence of bulky substituents increases the steric hindrance, raising the energy barrier to rotation and making the atropisomers stable enough to be separated and isolated, for instance by chiral HPLC. acs.org

The stereochemical implications are significant, as different atropisomers can exhibit distinct biological activities and physicochemical properties. nih.govscirp.org For example, in certain N-sulfonyl dibenzodiazepines, the axial stereochemistry was found to be crucial for their antiproliferative activity. researchgate.net The chirality at a stereocenter, such as the sulfur in a sulfinamide, can influence the atropisomeric ratio in a molecule that contains both types of stereoelements, potentially "locking" the axis in a thermodynamically favored diastereomeric conformation. nih.gov

Advanced Synthetic Methodologies for Benzenesulfinamide, N Methyl , R and Derived Compounds

Enantioselective Preparation of Sulfinamides via Diastereoselective Crystallization

The resolution of racemic mixtures through diastereoselective crystallization is a classical yet powerful technique for obtaining enantiomerically pure compounds. This method involves reacting a racemic sulfinamide with a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by fractional crystallization.

While direct crystallization-induced resolution of sulfinamides is less common, the principle is well-established for other classes of compounds, such as D,L-sodium-ammonium tartrate, where a chiral impurity can induce the preferential crystallization of one enantiomer. nih.gov In the context of sulfinamides, a more practical approach often involves the use of a chiral auxiliary. For instance, Ellman's tert-butanesulfinamide has been extensively used as a chiral auxiliary to synthesize a wide array of chiral amines with multiple stereogenic centers. osi.lv The development of stereoselective methods for synthesizing chiral, non-racemic amines is of high importance, and the use of chiral sulfinamides as nitrogen nucleophiles in reactions like the aza-Michael reaction demonstrates their value in creating complex stereocenters. osi.lvnih.gov

Direct Synthesis Routes to Benzenesulfinamide (B100797), N-methyl-, (R)- from Sulfur-Containing Precursors

Direct synthesis from simple sulfur-containing precursors offers an efficient pathway to sulfinamides and sulfonamides. A notable method involves the reaction of thiols with amines. For example, I2O5-mediated direct sulfonylation of amines with arylthiols provides N-mono- and N,N-di-substituted sulfonamides under metal-free conditions. rsc.org This reaction proceeds through the oxidative dimerization of the thiol to a disulfide, followed by further oxidation and nucleophilic substitution by the amine. rsc.org

Another innovative approach utilizes organometallic reagents. The reaction of a novel sulfinylamine reagent, t-BuONSO, with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents can produce primary sulfonamides in a convenient one-step process. acs.org This method avoids the often harsh conditions required for preparing sulfonyl chlorides. acs.orgnih.gov While these examples primarily yield sulfonamides, the underlying principles of forming the S-N bond from sulfur precursors are directly applicable to the synthesis of sulfinamides like Benzenesulfinamide, N-methyl-, (R)-.

Nucleophilic Substitution Approaches for Benzenesulfonamide (B165840) and Sulfinamide Formation

Nucleophilic substitution is a cornerstone of organic synthesis and is widely employed for the formation of sulfonamides and sulfinamides.

Sulfonylation of Primary Amines with Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.orgcbijournal.com For example, the reaction of aniline (B41778) with p-toluenesulfonyl chloride can achieve excellent yields. rsc.org

Recent advancements have focused on making this process more environmentally friendly. Microwave-assisted sulfonylation of various amines under solvent- and catalyst-free conditions has been shown to produce sulfonamides in excellent yields with significantly reduced reaction times. rsc.org The proposed mechanism involves microwave activation of the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack by the amine. rsc.org

| Amine | Sulfonylating Agent | Conditions | Yield (%) | Reference |

| Aniline | p-Toluenesulfonyl chloride | Microwave, solvent-free, 3 min | 97 | rsc.org |

| Aniline | Benzenesulfonyl chloride | Pyridine, 0-25 °C | 100 | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine, 0-25 °C | 100 | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine, THF, 6h | 86 | cbijournal.com |

Benzylation of Sulfonamides via SN1-like Reactions

N-alkylation of sulfonamides, including benzylation, provides a route to more complex, substituted products. The benzylation of a primary sulfonamide can be achieved via nucleophilic substitution. nsf.gov Due to the weakly nucleophilic nature of the sulfonamide nitrogen, reaction conditions that favor an SN1-like mechanism are often employed. nsf.gov For instance, the reaction of N-allyl-4-methylbenzenesulfonamide with benzyl (B1604629) bromide in the presence of sodium hydroxide (B78521) proceeds to give the N-benzylated product. nsf.gov A proposed method for the industrial production of benzylsulfonamides uses various benzyl alcohols and sulfonamides with boron trifluoride etherate as a reagent in chloroform. google.com This method is noted for being metal-free and high-yielding. google.com Reactions involving benzyl halides with strong electron-donating groups can proceed through a clear SN1 mechanism, while others may follow an SN2 pathway. researchgate.net

Acylation Strategies for N-Functionalized Sulfonamides

N-Acylsulfonamides are an important class of compounds, often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.gov The acylation of sulfonamides can be achieved using various acylating agents, such as acid chlorides or anhydrides. semanticscholar.org

Catalytic methods have been developed to improve efficiency. Copper(II) triflate (Cu(OTf)2) is an effective catalyst for the acylation of sulfonamides using either carboxylic anhydrides or acyl chlorides, tolerating a wide variety of functional groups. tandfonline.com Other metal triflates like Al(OTf)3 and Fe(OTf)3 are also effective. tandfonline.com Another approach utilizes N-acylbenzotriazoles in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net This method is particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net

| Sulfonamide | Acylating Agent | Catalyst/Base | Yield (%) | Reference |

| Various | Carboxylic Anhydrides/Chlorides | Cu(OTf)2 (catalytic) | Good to Excellent | tandfonline.com |

| Various | N-Acylbenzotriazoles | NaH | 76-100 | semanticscholar.orgresearchgate.net |

| Sulfanilamide | Acetic Anhydride | P2O5/SiO2 | Good to Excellent | researchgate.net |

| p-Toluenesulfonamide | Acetyl Chloride | None (in H2O/CH2Cl2) | 96 | dergipark.org.tr |

Dehydration Condensation for the Formation of Chiral Sulfinyl Imines

Chiral N-sulfinyl imines are versatile intermediates in asymmetric synthesis, particularly for the preparation of chiral amines. wikipedia.org They are most commonly synthesized by the condensation of enantiopure sulfinamides, such as Ellman's tert-butanesulfinamide, with aldehydes or ketones. wikipedia.org

This dehydration reaction is typically facilitated by a Lewis acid or a dehydrating agent. Titanium(IV) ethoxide and titanium(IV) isopropoxide are frequently used for this purpose. wikipedia.orgresearchgate.net An alternative, efficient method employs cesium carbonate (Cs2CO3) as both an amine-activating and dehydrating reagent in a solvent like dichloromethane (B109758). researchgate.netresearchgate.netelsevierpure.com More recently, tris(2,2,2-trifluoroethyl)borate has been reported as a mild and general reagent for the condensation of sulfinamides with carbonyl compounds at room temperature. organic-chemistry.org Microwave-assisted synthesis under solvent-free conditions has also been shown to be a rapid and environmentally friendly option for producing N-sulfinyl imines in high yields. researchgate.netorganic-chemistry.org

Development of Environmentally Benign Synthetic Procedures

The growing emphasis on sustainability in chemical manufacturing has spurred the development of environmentally benign synthetic procedures for chiral compounds, including (R)-N-methylbenzenesulfinamide and its derivatives. These green chemistry approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency compared to traditional methods. Key strategies include the use of aqueous media, biocatalysis, and the application of recyclable or earth-abundant metal catalysts.

One significant advancement is the move towards aqueous-based synthesis. A facile and environmentally friendly method for producing sulfonamides has been developed that uses water as the solvent. rsc.org This process utilizes equimolar amounts of the starting materials and avoids organic bases, with product isolation simplified to filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org Further innovation in this area involves the use of magnetically retrievable nanocatalysts, such as graphene-based nanohybrids, which facilitate efficient synthesis in water at room temperature and allow for easy recovery and reuse of the catalyst for multiple reaction cycles. researchgate.net

Biocatalysis represents another cornerstone of green synthetic chemistry, offering high selectivity under mild conditions. nih.gov Enzymes, such as alcohol dehydrogenases, are highly effective for the asymmetric reduction of ketones to chiral alcohols, a process that is clean, eco-friendly, and has potential for commercial-scale application. nih.gov While not directly applied to (R)-N-methylbenzenesulfinamide in the reviewed literature, this biocatalytic reduction approach is a promising strategy for producing chiral building blocks with high enantioselectivity. nih.gov

The replacement of precious metal catalysts with more abundant and less toxic alternatives is a key goal in green synthesis. Iron-catalyzed reactions, for example, have been developed for the direct synthesis of primary sulfinamides from thiols. nih.gov This method uses a stable hydroxylamine-derived reagent as both the nitrogen source and oxidant, proceeding under mild conditions with broad functional group tolerance. researchgate.netnih.gov

The use of greener oxidants is also a critical aspect. The application of 35% hydrogen peroxide (H2O2) as the terminal oxidant for the preparation of chiral sulfinamides demonstrates a move away from more hazardous reagents. researchgate.net This method produces water as the only byproduct and yields sulfinamides with high enantioselectivity, which can be further derivatized without loss of stereochemical integrity. researchgate.net

Finally, advanced catalytic systems that improve efficiency and recyclability are central to modern green synthesis. Recyclable heterogeneous ligands, for instance, have been synthesized by immobilizing chiral amino oxazoline (B21484) ligands on functionalized mesoporous SBA-15. nih.gov In copper-catalyzed asymmetric allylic oxidation, these supported catalysts have shown higher yields and enantioselectivities compared to their homogeneous counterparts and can be recovered and reused multiple times without a significant drop in performance. nih.govacs.org

These developments highlight a clear trend towards more sustainable and efficient manufacturing processes in asymmetric synthesis, directly impacting the production of valuable chiral compounds like (R)-N-methylbenzenesulfinamide.

Table of Environmentally Benign Synthetic Strategies

| Green Chemistry Approach | Key Features | Example Application/Relevance | Yield/Enantioselectivity | Citations |

|---|---|---|---|---|

| Aqueous Synthesis | Uses water as solvent; omits organic bases; simplified product isolation. | Facile synthesis of sulfonamides. | Excellent yields and purity. | rsc.org |

| Recyclable Nanocatalysis | Magnetically separable graphene nanohybrid (CoFe@rGO) in water. | Synthesis of sulfonamide derivatives. | Excellent yields (85–97%); catalyst reusable for six runs. | researchgate.net |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenase) for asymmetric reduction. | Synthesis of chiral aromatic alcohols from ketones. | High enantioselectivity. | nih.gov |

| Earth-Abundant Metal Catalysis | Iron catalysis with a hydroxylamine-derived reagent. | Direct synthesis of primary sulfinamides from thiols. | Broad functional group tolerance. | researchgate.netnih.gov |

| Green Oxidants | Use of H2O2 as the terminal oxidant. | Asymmetric synthesis of sulfinamides from sulfenamides. | High yields and enantioselectivities. | researchgate.net |

| Recyclable Heterogeneous Catalysts | Chiral ligands supported on mesoporous SBA-15. | Asymmetric allylic oxidation of olefins. | Up to 95% yield; up to 96% enantioselectivity; reusable. | nih.govacs.org |

Applications of Benzenesulfinamide, N Methyl , R and Analogues in Asymmetric Catalysis and Synthesis

Employment as Chiral Auxiliaries in Stereocontrol

Chiral sulfinamides are widely recognized for their role as potent chiral auxiliaries. An auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of one or more subsequent reactions. The sulfinamide group, when attached to a molecule, creates a chiral environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

The most common application involves the condensation of a chiral sulfinamide, such as an (R)- or (S)-alkanesulfinamide, with an aldehyde or ketone. This reaction produces a chiral N-sulfinylimine (or sulfinimine). The sulfinyl group in these imines serves two critical functions: it activates the imine for nucleophilic attack and its chiral nature effectively shields one of the two faces of the C=N double bond. Consequently, when a nucleophile adds to the imine carbon, it is directed to the less sterically hindered face, resulting in a high degree of diastereoselectivity. After the desired stereocenter has been created, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to reveal a chiral primary amine. This strategy has become a cornerstone in the asymmetric synthesis of a vast array of nitrogen-containing compounds.

Role in the Asymmetric Synthesis of Chiral Sulfilimines

Beyond their use in the synthesis of chiral amines, chiral sulfinamides are valuable precursors for the synthesis of other sulfur-containing chiral compounds, such as sulfilimines. Sulfilimines, which feature a sulfur-nitrogen double bond, are important synthetic intermediates and are found in some bioactive molecules. The stereogenic sulfur center of a chiral sulfinamide can be transferred to create a new chiral sulfilimine.

Recent methodologies have demonstrated that enantioenriched sulfinamides can be converted into other derivatives with almost complete inversion of configuration at the sulfur center. For example, a prepared N-aryl tert-butanesulfinamide can undergo N-protection followed by nucleophilic substitution with primary amines to yield different sulfinamides while maintaining high enantiomeric purity (e.g., 94–97% ee). This demonstrates the robustness of the sulfur stereocenter and its utility in generating a library of related chiral compounds. The conversion to sulfilimines establishes the sulfinamide not just as an auxiliary to create carbon stereocenters, but as a foundational building block for sulfur-chiral structures.

Design and Utilization as Chiral Ligands in Transition Metal-Catalyzed Reactions

The unique electronic properties and inherent chirality of sulfinamides make them excellent candidates for incorporation into chiral ligands for transition metal catalysis. By combining a chiral sulfinamide moiety with another coordinating group, such as a phosphine (B1218219), a bidentate ligand is formed that can create a well-defined and highly asymmetric environment around a metal center. These P,N-ligands (phosphine, nitrogen) have proven effective in a range of important carbon-carbon and carbon-hydrogen bond-forming reactions. The modular nature of their synthesis allows for the tuning of both steric and electronic properties by varying the substituents on both the phosphine and the sulfinamide components, enabling the optimization of reactivity and enantioselectivity for specific transformations. acs.orgnih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereocenters. The success of this reaction is highly dependent on the chiral ligand used to control the enantioselectivity. Chiral sulfinamide-phosphine ligands (Sadphos-type ligands) have been engineered to be highly effective in this context. researchgate.net These ligands, which feature a chiral sulfinamide group linked to a phosphine, create a robust chiral pocket around the palladium center. researchgate.netsnnu.edu.cn

In these reactions, the palladium complex activates an allylic substrate to form a π-allyl-palladium intermediate. The chiral ligand environment then dictates which face of the incoming nucleophile attacks the allyl group and at which terminus, thereby controlling the stereochemistry of the final product. Sulfinamide-phosphine ligands have been successfully applied in various palladium-catalyzed reactions, including domino Heck/Tsuji-Trost reactions, leading to complex cyclic products with excellent enantioselectivity. d-nb.info The adaptability of these "Sadphos" ligands has been crucial in achieving high catalytic activity and stereocontrol. researchgate.net

Table 1: Application of Chiral Sulfinamide-Phosphine Ligands in Palladium-Catalyzed Reactions Data derived from studies on Sadphos-type ligands.

| Reaction Type | Ligand Type | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Fluoroarylation of gem-difluoroalkenes | N-Me-TY-Phos | 61-95% | 85:15 - 96:4 er | sci-hub.se |

| Asymmetric Larock Indole Synthesis | Sulfinamide Phosphine L9 | High | up to 96% ee | mdpi.com |

| Domino Heck/Tsuji-Trost Reaction | Sadphos Ligand | 57-93% | 90-99% ee | d-nb.info |

Iridium-Catalyzed Asymmetric Hydrogenation of Olefins

Iridium-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral compounds, particularly for producing chiral alkanes from prochiral olefins. A novel class of P,N-ligands that incorporates a chiral sulfinyl imine moiety has been shown to be highly effective in the iridium-catalyzed hydrogenation of both functionalized and unfunctionalized olefins. acs.orgnih.gov

These ligands are typically prepared through the condensation of a chiral sulfinamide with a phosphine-containing aldehyde. The resulting iridium complexes, often activated with a counterion like BArF⁻, demonstrate high catalytic activity and enantioselectivity. The reaction conditions, including solvent and hydrogen pressure, have a significant impact on both the reaction rate and the stereochemical outcome. For instance, chlorinated solvents are often required for high catalyst turnover. acs.org By modifying the steric and electronic properties of both the phosphine and sulfinamide components, the ligand can be optimized for a specific substrate, achieving enantioselectivities up to 94%. acs.orgnih.gov

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of α-Methylstilbene using a P,N-Sulfinyl Imine Ligand Data derived from the work of Schenkel and Ellman. acs.org

| Entry | Solvent | Pressure (psi) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | CH₂Cl₂ | 50 | 100 | 83 |

| 2 | CH₂Cl₂ | 500 | 100 | 88 |

| 3 | Toluene | 50 | 0 | - |

| 4 | THF | 50 | 0 | - |

Copper(II)-Catalyzed Diels-Alder Reactions

While chiral sulfinamides are more commonly found as auxiliaries or as components of ligands for palladium and iridium catalysis, their role in copper-catalyzed reactions has also been explored. In the context of the Diels-Alder reaction, a powerful C-C bond-forming cycloaddition, the sulfinyl group has been primarily utilized as part of the dienophile rather than as a component of a chiral ligand.

In asymmetric hetero-Diels-Alder reactions, N-sulfinyl dienophiles have been reacted with dienes in the presence of chiral bis(oxazoline)-copper(II) catalysts. The N-sulfinyl group activates the dienophile for the cycloaddition and directs the stereochemical outcome. While this demonstrates the utility of the sulfinyl functional group in stereoselective copper-catalyzed processes, it represents a different strategic use compared to its role as a ligand. The development of chiral sulfinamide-based ligands for copper-catalyzed Diels-Alder reactions is less common, though C2-symmetric bis-sulfinamide ligands have been synthesized and applied to other copper-catalyzed reactions, such as Henry reactions, with good yields and high enantioselectivities. thieme-connect.com

Chiral Sulfinamides and Sulfonamides as Enantioselective Nucleophiles in Synthetic Transformations

The applications of chiral sulfinamides predominantly feature them as chiral auxiliaries on electrophilic partners (e.g., N-sulfinylimines). However, the nitrogen atom of a sulfinamide is also a potential nucleophile. Deprotonation of the N-H bond generates a chiral sulfinamide anion. The synthetic utility of these anions as enantioselective nucleophiles is an area of growing interest.

While direct, highly enantioselective alkylations of simple chiral sulfinamide anions can be challenging, related sulfur-based nucleophiles have shown significant promise. For instance, sulfinate anions, which are closely related and can be generated from sulfinamides, are known to act as ambident nucleophiles. They can react at either the sulfur or oxygen atom. The enantioselective S-alkylation of sulfenamides (a related class of compounds) has been achieved using chiral phase-transfer catalysts, demonstrating that high enantiocontrol is possible for nucleophilic attack at a sulfur-amide-type species. This suggests the potential for developing systems where chiral sulfinamide anions can be used as effective nucleophiles for constructing new stereocenters.

Computational and Theoretical Studies of Benzenesulfinamide, N Methyl , R and Its Congeners

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. nih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between accuracy and computational cost. nih.gov For sulfonamide and sulfinamide compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G*, have been successfully applied to predict a range of molecular properties. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.govwayne.edu This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles. For sulfonamide congeners, DFT calculations have been shown to reproduce experimental structural parameters obtained from X-ray diffraction with good accuracy. nih.gov For example, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the predicted geometry from DFT calculations was found to be in close agreement with its single-crystal X-ray diffraction data. nih.gov The optimization process is crucial as all other electronic property calculations are performed on this stable, minimum-energy structure. wayne.edu

Table 1: Predicted Structural Parameters of a Sulfonamide Congener

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | S-N | 1.59 Å |

| Bond Length | S-C(aryl) | 1.76 Å |

| Bond Angle | C(aryl)-S-N | 108.5° |

| Bond Angle | O-S-O | 120.1° |

Note: Data is representative of typical sulfonamide structures and derived from general findings in computational studies.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. wikipedia.org In sulfonamides, the HOMO is often localized on the phenyl ring and the nitrogen atom, while the LUMO is distributed over the sulfonyl group and the phenyl ring, indicating that these are the primary sites for electronic transitions and charge transfer. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Sulfonamide Congener

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 5.33 |

Note: Values are illustrative based on typical DFT calculations for sulfonamide derivatives.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. dergipark.org.trscielo.org.mx These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. researchgate.net

Chemical Potential (μ): Measures the escaping tendency of an electron. It is calculated as μ = -(I + A)/2. scielo.org.mx

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I - A)/2. scielo.org.mx

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons. dergipark.org.tr

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η. chemrxiv.org

These parameters are instrumental in comparing the reactivity of different molecules within a series of congeners. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Energy (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.52 |

| Chemical Potential (μ) | -(I+A)/2 | -4.185 |

| Chemical Hardness (η) | (I-A)/2 | 2.665 |

| Global Softness (S) | 1/η | 0.375 |

| Electrophilicity Index (ω) | μ²/2η | 3.28 |

Note: Values are calculated based on the illustrative HOMO/LUMO energies from Table 2.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. ucsb.edu

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. uni-muenchen.deresearchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. researchgate.net

Green Regions: Denote areas of neutral or near-zero potential. ijasret.com

For sulfonamide and sulfinamide structures, MEP maps typically show strong negative potentials around the oxygen atoms of the SO or SO₂ group and the lone pair of the nitrogen atom, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The hydrogen atom on the nitrogen (in secondary sulfinamides) and the hydrogens on the phenyl ring generally show positive potential. researchgate.net

Topological Analyses of Electron Density (ELF, LOL, RDG) for Non-Covalent Interactions

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. uni-muenchen.deuniovi.es

Electron Localization Function (ELF): The ELF is a function of the electron density that helps to distinguish regions of space with high electron pair probability. canterbury.ac.uk ELF analysis reveals the location of core electrons, covalent bonds, and lone pairs. researchgate.net Values of ELF close to 1.0 indicate highly localized electrons, such as in covalent bonds or lone pairs, while lower values suggest delocalized electrons. ijasret.comresearchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the LOL provides a clear picture of electron localization. ijasret.com High LOL values are found in regions of covalent bonds and lone pairs, making it a useful tool for visualizing bonding patterns. researchgate.net

Reduced Density Gradient (RDG): The RDG is a function used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net When plotted against the electron density, the RDG reveals characteristic spikes in low-density regions that correspond to these interactions, allowing for their characterization and visualization in 3D space.

For congeners of Benzenesulfinamide (B100797), N-methyl-, (R)-, these analyses can precisely map the covalent character of the S-N and S-C bonds, identify the lone pair electrons on the nitrogen and oxygen atoms, and characterize any intramolecular hydrogen bonds or steric repulsions that influence the molecule's preferred conformation. ijasret.comresearchgate.net

Conformational Analysis and Calculation of Rotational Energy Barriers

Molecules with single bonds can exist in various conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. nih.gov For sulfinamides and sulfonamides, rotation around the S-N bond is of particular interest as it dictates the spatial arrangement of the substituents and can be surprisingly restricted. researchgate.net

Computational methods can map the potential energy surface (PES) by systematically rotating a specific dihedral angle and calculating the energy at each step. nih.gov The energy maxima on this surface correspond to transition states, and the energy difference between a stable conformer (energy minimum) and a transition state is the rotational energy barrier. biomedres.us Studies on N-substituted sulfonamides have shown that the barrier to rotation around the S-N bond can be significant, sometimes high enough to allow for the observation of distinct conformers at room temperature by NMR spectroscopy. researchgate.net This restricted rotation is attributed to the partial double-bond character of the S-N bond, influenced by the electronic effects of the substituents on the sulfur and nitrogen atoms. researchgate.net

Table 4: Representative Rotational Energy Barriers in Sulfonamide Congeners

| Rotational Bond | Barrier Type | Calculated Barrier (kcal/mol) |

|---|---|---|

| S-N | syn-anti Isomerization | 9 - 11 |

| C(aryl)-S | Phenyl Ring Rotation | 3 - 5 |

Note: Values are illustrative and based on findings for N-substituted sulfonamides and formamides. nih.govresearchgate.net

Advanced Analytical Characterization Techniques in Benzenesulfinamide, N Methyl , R Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-N-methyl-benzenesulfinamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and constitution of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (R)-N-methyl-benzenesulfinamide exhibits characteristic signals that correspond to the aromatic protons of the benzene (B151609) ring and the protons of the N-methyl group. The aromatic protons typically appear as a multiplet in the downfield region (around 7.21-7.65 ppm), a result of the deshielding effect of the benzene ring and the sulfinyl group. The N-methyl protons present as a singlet further upfield (around 2.38 ppm). rsc.org The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The aromatic carbons resonate in the range of approximately 121 to 144 ppm. rsc.org The carbon of the N-methyl group is typically observed at a much higher field, around 21.5 ppm. rsc.org The specific chemical shifts can be influenced by the solvent used and the presence of any interacting species.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (R)-N-methyl-benzenesulfinamide

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.21-7.65 | Multiplet | Aromatic protons |

| ¹H | ~2.38 | Singlet | N-methyl protons |

| ¹³C | ~121-144 | - | Aromatic carbons |

| ¹³C | ~21.5 | - | N-methyl carbon |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from representative literature values. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in (R)-N-methyl-benzenesulfinamide. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for (R)-N-methyl-benzenesulfinamide include:

N-H Stretching: While the primary structure is an N-methyl amide, any residual secondary amide would show a characteristic broad absorption in the region of 3200-3400 cm⁻¹.

C-H Stretching (Aromatic): Absorptions for C-H stretching in the aromatic ring are typically observed just above 3000 cm⁻¹. vscht.cz

C-H Stretching (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹. vscht.cz

S=O Stretching: The sulfoxide (B87167) group (S=O) exhibits a strong, characteristic absorption band in the region of 1030-1070 cm⁻¹. The exact position can be influenced by the electronic environment.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is expected in the range of 935-875 cm⁻¹. researchgate.net

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene ring typically appear in the fingerprint region, below 900 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for (R)-N-methyl-benzenesulfinamide

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| S=O Stretch | 1030-1070 |

| S-N Stretch | 935-875 |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry (MS, HRMS, ESI-MS/MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of (R)-N-methyl-benzenesulfinamide, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): In a typical mass spectrum, (R)-N-methyl-benzenesulfinamide will show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight (171.22 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. This is crucial for confirming the identity of the compound and distinguishing it from isobaric species.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI-MS/MS is particularly useful for structural elucidation. nih.gov The protonated molecule is selected and subjected to collision-induced dissociation, resulting in a series of fragment ions. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. Common fragmentation pathways for sulfonamides may involve cleavage of the S-N bond and the S-C bond. nih.gov

Table 3: Mass Spectrometry Data for Benzenesulfinamide (B100797), N-methyl-, (R)-

| Technique | Information Obtained | Expected m/z |

| MS | Molecular Weight | [M+H]⁺ ≈ 172 |

| HRMS | Exact Mass and Elemental Formula | C₇H₉NO₂S |

| ESI-MS/MS | Fragmentation Pattern for Structural Confirmation | Varies based on fragments |

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration and Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like (R)-N-methyl-benzenesulfinamide, this technique is uniquely capable of unambiguously determining its absolute configuration. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be constructed. This map reveals the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. rsc.org The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. The successful application of this technique requires the growth of high-quality single crystals, which can sometimes be a challenging step.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Isomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). asianpubs.org Given that (R)-N-methyl-benzenesulfinamide possesses a chiral sulfur atom, it is essential to have a reliable method to separate it from its (S)-enantiomer.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times for the (R)- and (S)-isomers, allowing for their separation and quantification. neliti.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. Polysaccharide-based CSPs are commonly used for this purpose. phenomenex.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by (R)-N-methyl-benzenesulfinamide corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

The UV-Vis spectrum of (R)-N-methyl-benzenesulfinamide is expected to show absorption bands characteristic of the benzene ring and the sulfinamide functional group. The benzene ring exhibits π → π* transitions, which typically occur in the UV region. The presence of the sulfinamide group, a chromophore, can influence the position and intensity of these absorptions. libretexts.org The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions. libretexts.org The solvent used can affect the wavelength of maximum absorption (λmax) due to interactions with the ground and excited states of the molecule. uomustansiriyah.edu.iq

Future Research Directions and Perspectives in Chiral Benzenesulfinamide Chemistry

Development of Novel and Highly Efficient Catalytic Systems

The utility of chiral sulfinamides often extends to their role as ligands in transition metal catalysis. Future research will likely focus on creating novel catalytic systems that incorporate the (R)-N-methyl-benzenesulfinamide motif to achieve higher efficiency, broader substrate scope, and improved stereoselectivity.

One promising avenue is the design of bidentate or polydentate ligands derived from Benzenesulfinamide (B100797), N-methyl-, (R)-. By introducing additional coordinating groups, it is possible to create a more rigid and well-defined chiral environment around a metal center. This can lead to enhanced enantioselectivity in a variety of catalytic transformations, such as C-C bond formations, hydrogenations, and oxidations. While many current systems rely on related structures like tert-butanesulfinamide, the principles are transferable. The development of S-chirogenic sulfinamides through transition metal-catalyzed processes is an emerging area that could be expanded. nih.gov For instance, nickel- and cobalt-catalyzed asymmetric additions to sulfinylamines demonstrate the potential for creating diverse chiral sulfinamides that can, in turn, be used as ligands. nih.gov

Table 1: Conceptual Catalytic Systems Incorporating (R)-N-methyl-benzenesulfinamide

| Catalyst Type | Potential Application | Expected Advantage |

| Bidentate P,N-Ligand | Asymmetric Hydrogenation | High enantioselectivity, low catalyst loading |

| Tridentate N,N,O-Ligand | Enantioselective Lewis Acid Catalysis | Strong coordination, well-defined chiral pocket |

| Immobilized Catalyst | Continuous Flow Reactions | Catalyst recyclability, process scalability |

The creation of such catalytic systems would involve the synthesis of derivatives where the nitrogen or phenyl group of Benzenesulfinamide, N-methyl-, (R)- is functionalized with phosphine (B1218219), amine, or other coordinating moieties. The resulting ligands could then be complexed with various metals (e.g., Rhodium, Iridium, Palladium, Copper) to screen for optimal catalytic activity.

Exploration of New Asymmetric Synthetic Transformations Utilizing Benzenesulfinamide, N-methyl-, (R)-

Benzenesulfinamide, N-methyl-, (R)- and its derivatives are excellent chiral auxiliaries, particularly in the synthesis of chiral amines via the addition of organometallic reagents to N-sulfinyl imines. nih.gov Future work will undoubtedly expand the repertoire of asymmetric transformations that can be controlled by this auxiliary.

A key area for exploration is the development of novel cycloaddition reactions. The N-sulfinyl group can act as a powerful directing group, influencing the facial selectivity of Diels-Alder, [4+3], and other cycloaddition reactions. By forming N-sulfinyl dienophiles or dienes, researchers can explore new pathways to complex cyclic structures with high stereocontrol.

Furthermore, the application of Benzenesulfinamide, N-methyl-, (R)- in radical reactions represents a nascent field of study. The generation of nitrogen-centered radicals from sulfinamide derivatives could enable novel C-H amination or other radical-mediated C-N bond-forming reactions, with the stereochemistry being dictated by the chiral sulfinyl group. The development of methods for the asymmetric synthesis of organoselenium compounds using chiral catalysts and additives provides a blueprint for how similar strategies could be applied to sulfinamide chemistry. nih.gov

Table 2: Potential Asymmetric Transformations Using (R)-N-methyl-benzenesulfinamide Auxiliary

| Transformation Type | Substrate Class | Potential Product | Stereocontrol Mechanism |

| [4+2] Cycloaddition | N-Sulfinyl Dienophiles | Chiral Cyclic Amines | Face-selective addition directed by the sulfinyl group |

| Radical C-H Amination | Alkanes/Arenes | Chiral Alkyl/Aryl Amines | Stereoselective radical trapping |

| Enolate Alkylation | N-Acylsulfinamides | α-Chiral Carboxylic Acids | Chelation-controlled alkylation |

These new transformations would significantly broaden the utility of Benzenesulfinamide, N-methyl-, (R)-, making it an even more versatile tool for the synthesis of enantiomerically pure compounds.

Integration of Advanced Computational Modeling for Rational Design and Prediction of Stereochemical Outcomes

Modern synthetic chemistry is increasingly benefiting from the integration of computational modeling to understand reaction mechanisms and predict stereochemical outcomes. youtube.com This approach is particularly valuable in asymmetric catalysis and synthesis, where subtle energetic differences between diastereomeric transition states determine the enantioselectivity of a reaction.

Future research should systematically apply computational methods, such as Density Functional Theory (DFT), to reactions involving Benzenesulfinamide, N-methyl-, (R)-. These studies can elucidate the precise nature of the transition states, identifying the key steric and electronic interactions responsible for stereochemical induction. For example, in the addition of Grignard reagents to N-sulfinyl imines, computational models can predict which of the possible chair-like six-membered transition states is favored, thus rationalizing the observed diastereoselectivity. youtube.com

Table 3: Application of Computational Modeling in Chiral Sulfinamide Chemistry

| Computational Method | Research Goal | Predicted Outcome |

| DFT Calculations | Determine transition state energies for nucleophilic addition | Predict major diastereomer and enantiomeric excess |

| Molecular Dynamics | Simulate catalyst-substrate interactions | Identify optimal ligand structure for high selectivity |

| Conformational Analysis | Analyze ground state conformations of N-sulfinyl imines | Correlate conformation with reactivity and selectivity |

By building accurate predictive models, chemists can move from a trial-and-error approach to a more rational design of experiments. This will accelerate the discovery of new reactions and the optimization of existing ones, saving time and resources.

Investigation of Multifunctional Chiral Sulfinamides for Complex Synthesis

Benzenesulfinamide, N-methyl-, (R)- can be viewed not just as a transient auxiliary but as a foundational chiral building block for the synthesis of more complex, multifunctional molecules. nih.govnih.gov The sulfinamide moiety itself is stable and can be carried through multiple synthetic steps, while the phenyl ring and the N-methyl group provide handles for further functionalization.

An exciting future direction is the use of this compound to create novel chiral scaffolds for drug discovery and materials science. For instance, by incorporating other functional groups (e.g., halogens for cross-coupling, boronic esters for further reaction) onto the phenyl ring, one can create a multifunctional building block that can be elaborated in a modular fashion. This strategy is valuable for creating libraries of complex chiral molecules for biological screening. tcichemicals.com The synthesis of chiral building blocks from readily available starting materials is a cornerstone of modern organic synthesis. nih.gov

The development of "one-pot" or tandem reaction sequences that utilize the reactivity of the sulfinamide and other parts of the molecule in a controlled sequence is another promising area. This approach can rapidly build molecular complexity from a simple chiral starting material, leading to efficient and elegant total syntheses of natural products and other target molecules.

Q & A

Q. Table 1. Example Synthetic Conditions for Sulfinamide Analogues

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | EDC, HOAt, DCM, 0°C | 37–73% | |

| Sulfonylation | SOCl₂, reflux | 53–62% |

How can enantiomeric purity be validated for (R)-N-methylbenzenesulfinamide?

Q. Basic Research Focus

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min; compare retention times to standards.

- Optical rotation : Measure [α]D²⁵ and compare to literature values (NIST data provides reference benchmarks) .

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting in ¹H NMR spectra .

What analytical techniques confirm structural integrity and purity?

Q. Basic Research Focus

Q. Table 2. Representative NMR Data for Benzenesulfonamide Analogues

| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | Source |

|---|---|---|---|

| 35 (analogue) | 7.8 (d, 2H), 3.9 (s, 3H) | 165.2 (C=O), 55.1 (OCH₃) |

How do reaction conditions influence stereochemical outcomes?

Q. Advanced Research Focus

- Temperature : Lower temperatures (0°C) reduce racemization but may slow reaction kinetics .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric synthesis.

- Catalyst loading : >5 mol% of chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess (ee) .

Data Contradiction Analysis :

A 62% yield at 0°C (vs. 73% at rt) may reflect a trade-off between ee and efficiency. Computational modeling (DFT) can predict optimal conditions .

What strategies prevent racemization during synthesis and storage?

Q. Advanced Research Focus

- Mild workup : Avoid strong acids/bases; use aqueous NH₄Cl for quenching .

- Low-temperature storage : Store at -20°C under argon to suppress sulfinamide oxidation.

- Derivatization : Convert to stable sulfonamides for long-term storage, as done for environmental amine analysis .

Can computational models predict reactivity and stability?

Q. Advanced Research Focus

- DFT calculations : Simulate transition states to identify steric/electronic barriers in sulfinamide formation.

- Molecular dynamics : Predict solubility in solvents (e.g., DCM vs. acetone) using Hansen solubility parameters.

- Thermochemical data : NIST’s gas-phase ΔfH° and ΔrG° values validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.